6-Phenyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique chemical properties and have been extensively studied for their applications in various fields, including organic electronics, photochemistry, and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 6-Phenyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine typically involves the reaction of hydrazine derivatives with nitriles. One common method is the Pinner synthesis, where hydrazine reacts with benzonitrile followed by mild oxidation to yield the desired tetrazine compound . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, such as using sulfur-containing intermediates and specific catalysts .
Analyse Chemischer Reaktionen
6-Phenyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions include substituted tetrazines, pyridazines, and other nitrogen-containing heterocycles .
Wissenschaftliche Forschungsanwendungen
6-Phenyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Phenyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine involves its ability to participate in inverse electron demand Diels-Alder cycloaddition reactions. This allows it to form stable adducts with various dienophiles, making it useful for bioconjugation and other applications . The molecular targets and pathways involved depend on the specific application, such as targeting specific biomolecules in biological systems or forming specific adducts in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
6-Phenyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine can be compared with other tetrazine derivatives, such as:
3,6-Diphenyl-1,2,4,5-tetrazine: Known for its use in Diels-Alder reactions with tunable reaction rates.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Used in the synthesis of coordination polymers and pyridazine derivatives.
3,6-Dithienyl-1,2,4,5-tetrazine: Applied in the creation of photoactive and electroactive materials.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
78199-51-6 |
---|---|
Molekularformel |
C8H9N5 |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
3-phenyl-1,6-dihydro-1,2,4,5-tetrazin-6-amine |
InChI |
InChI=1S/C8H9N5/c9-8-12-10-7(11-13-8)6-4-2-1-3-5-6/h1-5,8,12H,9H2 |
InChI-Schlüssel |
MWGIBEKNKBRZHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.